molecular formula C15H17N3O2S B15110050 2-(2-(Allylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-methylphenyl)acetamide

2-(2-(Allylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-methylphenyl)acetamide

Cat. No.: B15110050
M. Wt: 303.4 g/mol
InChI Key: ZWVXUTXSBVVOKF-UHFFFAOYSA-N
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Description

2-(2-(Allylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes an allylamino group, a thiazole ring, and a 4-methylphenylacetamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Allylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-methylphenyl)acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Allylamino Group: The allylamino group can be introduced via nucleophilic substitution reactions, where an allylamine reacts with a suitable leaving group on the thiazole ring.

    Attachment of the 4-Methylphenylacetamide Moiety: This step involves the acylation of the thiazole derivative with 4-methylphenylacetyl chloride in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Allylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the thiazole ring or the phenyl ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the thiazole ring.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted thiazole or phenyl derivatives with new functional groups.

Scientific Research Applications

2-(2-(Allylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-(Allylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(Amino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-methylphenyl)acetamide: Similar structure but lacks the allyl group.

    2-(2-(Methylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-methylphenyl)acetamide: Similar structure but has a methylamino group instead of an allylamino group.

Uniqueness

2-(2-(Allylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-methylphenyl)acetamide is unique due to the presence of the allylamino group, which can influence its reactivity and biological activity

Properties

Molecular Formula

C15H17N3O2S

Molecular Weight

303.4 g/mol

IUPAC Name

N-(4-methylphenyl)-2-(4-oxo-2-prop-2-enylimino-1,3-thiazolidin-5-yl)acetamide

InChI

InChI=1S/C15H17N3O2S/c1-3-8-16-15-18-14(20)12(21-15)9-13(19)17-11-6-4-10(2)5-7-11/h3-7,12H,1,8-9H2,2H3,(H,17,19)(H,16,18,20)

InChI Key

ZWVXUTXSBVVOKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NCC=C)S2

Origin of Product

United States

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